molecular formula C48H54N7O8P B12105246 N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine 3'CE-phosphoramidite

N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine 3'CE-phosphoramidite

Cat. No.: B12105246
M. Wt: 888.0 g/mol
InChI Key: FVQVZAFXDJSVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine 3’CE-phosphoramidite is an adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly significant in the field of oligonucleotide synthesis, where it is used as a building block for creating modified nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine 3’CE-phosphoramidite typically involves multiple steps. The process begins with the protection of the hydroxyl groups of adenosine, followed by the introduction of the benzoyl group at the N6 position. The 5’-hydroxyl group is then protected with a dimethoxytrityl (DMT) group, and the 3’-hydroxyl group is methylated. Finally, the phosphoramidite group is introduced at the 3’ position .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine 3’CE-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as dithiothreitol, and nucleophiles like alcohols and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various modified nucleotides and oligonucleotides, which are essential for applications in molecular biology and medicinal chemistry .

Scientific Research Applications

N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine 3’CE-phosphoramidite has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by mimicking the structure of adenosine and interacting with various molecular targets. It acts as a smooth muscle vasodilator and has been shown to inhibit cancer progression. The molecular pathways involved include the activation of adenosine receptors and the modulation of intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Uniqueness

N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine 3’CE-phosphoramidite is unique due to its specific modifications, which enhance its stability and functionality in oligonucleotide synthesis. Unlike other adenosine analogs, it offers improved resistance to enzymatic degradation and better incorporation into nucleic acid sequences .

Properties

Molecular Formula

C48H54N7O8P

Molecular Weight

888.0 g/mol

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-43-42(59-7)40(62-47(43)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)

InChI Key

FVQVZAFXDJSVIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.